molecular formula C15H16N2O3 B2968523 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol CAS No. 892579-03-2

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol

Cat. No.: B2968523
CAS No.: 892579-03-2
M. Wt: 272.304
InChI Key: BKYGDAVTBSSMBV-UHFFFAOYSA-N
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Description

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol (CAS Number: 892579-03-2 ) is a high-purity organic compound supplied as a light yellow powder, with a listed purity of ≥95% . It has a molecular formula of C 15 H 16 N 2 O 3 and a molecular weight of 272.30 g/mol . This benzhydrol derivative features both amino and alcohol functional groups, making it a valuable intermediate in synthetic organic chemistry. While direct studies on this specific molecule are limited, its structure suggests potential utility in several research areas. Compounds with similar structural motifs are frequently explored in the development of novel synthetic methodologies, including rhodium- and copper-catalyzed N–H insertion reactions for the synthesis of complex amino acid derivatives and diamines . The presence of the nitroaromatic group also makes it a candidate for research in materials science, particularly in the design of nonlinear optical (NLO) chromophores and other functional organic materials. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(13-4-2-1-3-5-13)11-16-10-12-6-8-14(9-7-12)17(19)20/h1-9,15-16,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYGDAVTBSSMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 2-amino-1-phenylethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Chromium trioxide, potassium permanganate.

    Substitution: Halides, alkoxides.

Major Products Formed

    Reduction: 2-{[(4-Aminophenyl)methyl]amino}-1-phenylethan-1-ol.

    Oxidation: 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: As a precursor in the development of drugs for treating various diseases, including diabetes and cancer.

    Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the phenylethanolamine backbone but differ in substituents, leading to variations in physicochemical properties and applications.

Table 1: Comparative Analysis of Phenylethanolamine Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features Properties/Applications
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol C₁₅H₁₆N₂O₃ 284.30 4-Nitrobenzylamino Benzyl group with nitro at para, chiral center Intermediate for nitro-to-amine reduction pathways
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol C₁₆H₂₀N₂O 256.34 4-Aminophenethylamino Phenethyl chain with amino group, R-configuration Pharmaceutical intermediate (non-medical research)
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride C₁₆H₁₈N₂O₃·HCl 292.80 4-Nitrophenethylamino, HCl salt Hydrochloride salt enhances solubility; phenethyl linker Synthetic intermediate for drug discovery
2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol C₂₁H₁₉Cl₂NO 372.29 3,4-Dichlorobenzylamino, diphenyl Dual phenyl groups increase lipophilicity Research compound for receptor-binding studies
1-(4-Fluorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-1-phenylethan-1-ol C₂₁H₁₈F₂N₂O 364.38 4-Fluorobenzylamino, 4-fluorophenyl Fluorine atoms enhance metabolic stability Investigated for bioactivity in preclinical models
2-(tert-butylamino)-1-phenylethanol acetate C₁₄H₂₁NO₂ (base) 257.33 (base) tert-Butylamino, acetate salt Bulky tert-butyl group alters steric effects Catalyst or ligand in asymmetric synthesis

Key Comparative Findings

In contrast, the amino group in C₁₆H₂₀N₂O () offers electron-donating properties, suitable for coupling reactions .

Lipophilicity and Solubility: The diphenyl derivative (C₂₁H₁₉Cl₂NO) exhibits higher lipophilicity (clogP ~5.2 estimated) compared to the target compound (clogP ~2.1), impacting membrane permeability . Hydrochloride salts (e.g., C₁₆H₁₈N₂O₃·HCl) improve aqueous solubility for in vitro assays .

Bioactivity Potential: Fluorinated analogs (e.g., C₂₁H₁₈F₂N₂O) demonstrate improved metabolic stability due to fluorine’s electronegativity, making them candidates for lead optimization in drug development .

Biological Activity

2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, commonly referred to as (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride, is a compound that has garnered interest in various fields due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesizing findings from diverse sources.

The compound's chemical structure contributes significantly to its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃·HCl
Molecular Weight322.787 g/mol
CAS Number521284-21-9
IUPAC Name(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol; hydrochloride
Purity>95% (HPLC)

The biological activity of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride is primarily attributed to the nitro group in its structure, which can engage in redox reactions. These reactions generate reactive oxygen species (ROS), potentially leading to cellular damage or modulation of signaling pathways. The compound also interacts with various enzymes and receptors, influencing their activity and resulting in diverse biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for different pathogens have been evaluated, showing promising results that suggest potential therapeutic applications in treating infections.

Anticancer Properties

The anticancer potential of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride has been a focal point of research. Preliminary studies indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: Cancer Cell Line Testing

A significant study involved testing the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM after 48 hours of exposure. These findings suggest that the compound possesses promising anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in MCF-7 cancer cells
MechanismROS generation; interaction with enzymes/receptors

Q & A

Q. What are the recommended synthetic routes for 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves reductive amination between 4-nitrobenzylamine and 1-phenylethanol derivatives. For example, catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure (1–3 atm H₂) in anhydrous ethanol can yield the target compound . Alternatively, nucleophilic substitution of a halogenated phenylethanol intermediate with 4-nitrobenzylamine in the presence of a base (e.g., K₂CO₃) has been reported . Optimization should focus on solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:electrophile) to minimize byproducts like over-alkylated species.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • ¹H NMR : The secondary alcohol proton (δ 4.8–5.2 ppm, broad singlet) and aromatic protons from the 4-nitrophenyl group (δ 7.5–8.3 ppm, doublets) are diagnostic. The methylene group adjacent to the amine (N–CH₂–) appears as a triplet near δ 3.2–3.5 ppm .
  • IR Spectroscopy : Stretching vibrations for –OH (3200–3500 cm⁻¹), nitro groups (1520–1350 cm⁻¹), and C–N bonds (1250–1020 cm⁻¹) confirm structural motifs .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ mass spectrometry ([M+H⁺] = 287.1 m/z) verify purity and molecular weight .

Q. How can the solubility and stability of this compound be evaluated for in vitro pharmacological assays?

  • Methodological Answer : Solubility is typically assessed in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C under varying pH (3–9) and monitoring degradation via HPLC. For example, nitro group reduction under acidic conditions may require inert atmospheres (N₂) to prevent decomposition .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in receptor binding assays (e.g., adrenergic vs. dopaminergic activity) often arise from stereochemical variations. Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, enabling isolated testing. For example, the (R)-enantiomer of a related compound showed 10-fold higher β₃-adrenergic receptor affinity than the (S)-form in Mirabegron intermediate studies . Dose-response curves (EC₅₀ values) and molecular docking simulations (e.g., AutoDock Vina) further clarify structure-activity relationships .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve enantiomeric excess (ee)?

  • Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic catalysis (e.g., ketoreductases) provides high ee (>90%). For instance, photoredox/enzymatic cascades have enabled redox-neutral synthesis of chiral 1,2-amino alcohols with >95% ee by leveraging NADPH cofactor recycling . Reaction monitoring via polarimetry or chiral HPLC (e.g., Daicel CHIRALCEL OD-H) ensures enantiopurity.

Q. What computational methods are used to predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability. Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier permeability, while QSAR models correlate logP values (e.g., calculated via ChemAxon) with observed bioavailability. Discrepancies between predicted and experimental logD (octanol-water) values may arise from nitro group solvation effects, requiring experimental validation .

Q. How are impurities profiled and controlled during large-scale synthesis, and what regulatory guidelines apply?

  • Methodological Answer : Impurity identification follows ICH Q3A/B guidelines. LC-MS/MS detects trace byproducts (e.g., de-nitrated or oxidized derivatives), while preparative TLC isolates them for structural elucidation. For example, a related compound’s monobenzyl analogue was identified as a process-related impurity (<0.1%) using high-resolution mass spectrometry (HRMS) and ²D NMR .

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